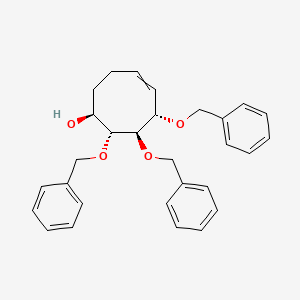
(1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol is a complex organic compound characterized by its cyclooctene core and three benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
Formation of the cyclooctene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of benzyloxy groups: This step usually involves the protection of hydroxyl groups using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclooctene core can be reduced to form a saturated cyclooctane.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclooctane derivatives.
Substitution: Formation of new functionalized cyclooctene derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Medicine
Exploration of its potential as a pharmacophore in drug design, given its unique structural features.
Industry
Use in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism by which (1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors through its benzyloxy groups, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclooctene derivatives: Compounds with similar cyclooctene cores but different substituents.
Benzyloxy compounds: Molecules with benzyloxy groups attached to different core structures.
Properties
CAS No. |
261956-05-2 |
|---|---|
Molecular Formula |
C29H32O4 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(1S,6S,7R,8R)-6,7,8-tris(phenylmethoxy)cyclooct-4-en-1-ol |
InChI |
InChI=1S/C29H32O4/c30-26-18-10-11-19-27(31-20-23-12-4-1-5-13-23)29(33-22-25-16-8-3-9-17-25)28(26)32-21-24-14-6-2-7-15-24/h1-9,11-17,19,26-30H,10,18,20-22H2/t26-,27-,28+,29+/m0/s1 |
InChI Key |
LNQFTXSFDMHQSJ-QUAHOIDUSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@@H]([C@H](C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Canonical SMILES |
C1CC(C(C(C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




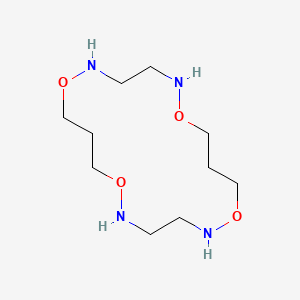
![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
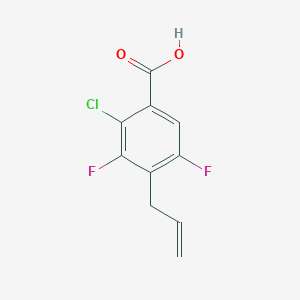
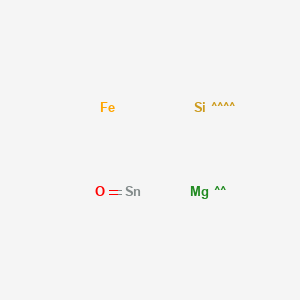
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
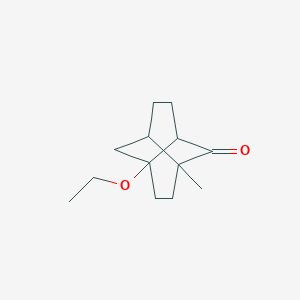
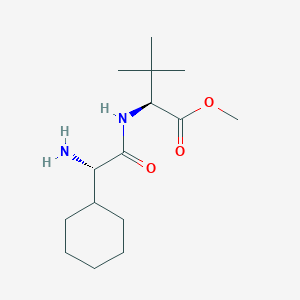
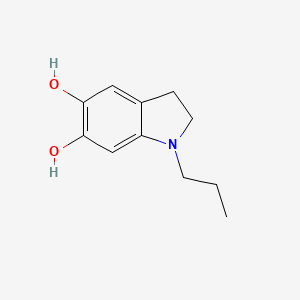
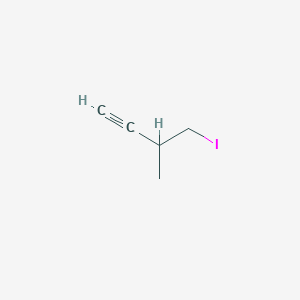

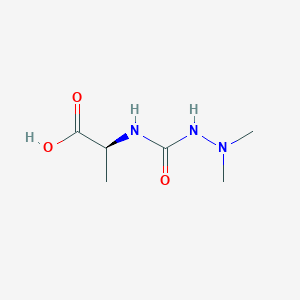
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
